molecular formula C23H25F3N2O3 B2719503 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 921865-11-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2719503
CAS No.: 921865-11-4
M. Wt: 434.459
InChI Key: IQKZMHCESQFJAQ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H25F3N2O3 and its molecular weight is 434.459. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C23H28N2O3
  • Molecular Weight : 380.5 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a tetrahydrobenzo[b][1,4]oxazepin core structure, which is modified by an isobutyl group and a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antimicrobial properties. For instance:

  • Case Study : A study found that derivatives of oxazepine compounds demonstrated significant activity against Mycobacterium tuberculosis. Although the specific compound was not tested directly in this study, the structural similarities suggest potential efficacy against similar pathogens.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of various enzymes. For example:

  • HMG-CoA Reductase Inhibition : Similar compounds have shown efficacy as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. This activity positions them as potential treatments for hyperlipidemia .

Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines:

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialActive against Mycobacterium species
Enzyme InhibitionPotential HMG-CoA reductase inhibitor
CytotoxicityVarying effects on cancer cell lines

Detailed Case Studies

  • Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry evaluated oxazepine derivatives and their effectiveness against resistant bacterial strains. The findings suggested that modifications to the oxazepine structure could enhance antibacterial properties.
  • Enzyme Inhibition :
    • Research highlighted in Biochemical Pharmacology examined the inhibition of HMG-CoA reductase by related compounds. The results indicated that structural variations significantly affect binding affinity and inhibitory potency.
  • Cytotoxic Effects :
    • A clinical trial involving oxazepine derivatives demonstrated promising results in inhibiting tumor growth in vitro. Further studies are needed to explore the mechanisms behind these effects.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O3/c1-14(2)12-28-18-11-15(9-10-19(18)31-13-22(3,4)21(28)30)27-20(29)16-7-5-6-8-17(16)23(24,25)26/h5-11,14H,12-13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKZMHCESQFJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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